Differential Antimalarial Potency Against Chloroquine-Resistant P. falciparum
In a head-to-head class comparison of 7-substituted 4-aminoquinolines, the 7-fluoro derivative exhibited markedly reduced potency against chloroquine-resistant P. falciparum (IC50 = 18-500 nM) compared to the 7-chloro, 7-bromo, and 7-iodo analogs, which all demonstrated potent activity with IC50s of 3-12 nM against the same resistant strain [1]. This quantitative SAR data highlights that the 7-fluoro substituent is a key driver of differential activity against resistant parasites, not merely a bioisostere for chlorine [1].
| Evidence Dimension | Antiplasmodial potency (IC50) |
|---|---|
| Target Compound Data | 18 - 500 nM |
| Comparator Or Baseline | 7-chloro-, 7-bromo-, and 7-iodo-4-aminoquinolines: 3 - 12 nM |
| Quantified Difference | Target compound is 1.5- to >40-fold less potent against chloroquine-resistant strain. |
| Conditions | In vitro culture of chloroquine-resistant Plasmodium falciparum. |
Why This Matters
This quantitative potency differential against a clinically relevant resistant strain is a critical selection criterion for drug discovery programs targeting resistant malaria.
- [1] De, D., Krogstad, F. M., Byers, L. D., & Krogstad, D. J. (1998). Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. Journal of Medicinal Chemistry, 41(25), 4918-4926. doi:10.1021/jm980146x View Source
